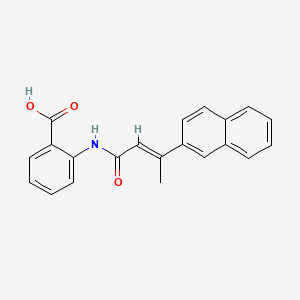

BIBR 1532

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Telomerase Inhibition in Cancer Treatment

Specific Scientific Field: Oncology and cancer research.

Summary: BIBR 1532 is a potent telomerase inhibitor that has shown promise in various cancer types. Telomerase, a holoenzyme, extends telomeres (the terminal DNA sequences of chromosomes) by adding TTAGGG repeats using its catalytic subunit, telomerase reverse transcriptase (TERT). BIBR 1532 specifically inhibits TERT enzymatic activity, leading to telomere dysfunction and cell growth arrest.

Methods of Application: BIBR 1532 blocks telomerase activity by binding to the active site of TERT. It limits the availability of nucleotide repeats required for telomere elongation. In preclinical cancer models, BIBR 1532 efficiently represses telomerase activity, resulting in growth inhibition and cell death .

Results: In feline oral squamous cell carcinoma (FOSCC) preclinical models, treatment with BIBR 1532 successfully inhibited telomerase activity. This led to cell growth stoppage and decreased cell viability. Molecular data revealed up-regulation of the cell cycle inhibitor p21, unbalancing of the Bax/Bcl-2 ratio, and down-regulation of the survival gene Survivin. Additionally, BIBR 1532 diminished TERT expression and its transcriptional activator cMyc, resulting in the down-regulation of epidermal growth factor receptor (EGFR), phospho-ERK/ERK ratio, and matrix metalloproteinases (MMPs)-1/-2 and−9. These effects interfere with cell proliferation, survival, and invasion pathways .

Enhancing Radiosensitivity in Non-Small Cell Lung Cancer

Specific Scientific Field: Radiation oncology and lung cancer research.

Summary: Low concentrations of BIBR 1532 can induce disturbances in telomerase function and enhance radiosensitivity in non-small cell lung cancer (NSCLC).

Methods of Application: BIBR 1532 disrupts telomerase function, leading to telomere dysfunction. This enhances the sensitivity of NSCLC cells to radiation therapy.

Results: The study demonstrated that BIBR 1532 increases telomere dysfunction and inhibits ATM/CHK1 pathways, enhancing the radiosensitivity of NSCLC cells .

BIBR 1532 is a synthetic compound recognized for its role as a telomerase inhibitor. It operates primarily by inhibiting the activity of human telomerase, which is crucial for maintaining telomere length and cellular immortality in cancer cells. The compound has a reported IC50 value of approximately 93 nM, indicating its potency in inhibiting telomerase activity in various cell lines . BIBR 1532 is characterized as a mixed-type non-competitive inhibitor, which means it can inhibit the enzyme regardless of whether the substrate is bound .

The primary chemical reaction involving BIBR 1532 is its interaction with the telomerase enzyme. This interaction leads to the inhibition of telomerase activity, which is essential for the replication of cancer cells. Studies have demonstrated that BIBR 1532 effectively disrupts the assembly of the telomerase complex, leading to decreased telomere elongation . The compound has been shown to induce apoptosis in cancer cells through various pathways, including up-regulation of cell cycle inhibitors and alterations in pro-apoptotic and anti-apoptotic protein ratios .

BIBR 1532 exhibits significant biological activity, particularly in cancer research. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and head and neck squamous cell carcinoma lines. The compound induces cell cycle arrest and apoptosis by modulating key proteins involved in these processes, such as p21, Bax, and Bcl-2 . Furthermore, BIBR 1532 affects signaling pathways associated with tumor growth and survival, including down-regulation of epidermal growth factor receptor and matrix metalloproteinases .

Interaction studies involving BIBR 1532 have focused on its effects on various cellular pathways. Research indicates that treatment with BIBR 1532 leads to significant changes in gene expression related to cell cycle regulation and apoptosis. For instance, increased expression of p21 and altered ratios of Bax/Bcl-2 have been observed following treatment with this compound . These interactions highlight the compound's potential influence on cellular signaling networks critical for cancer progression.

BIBR 1532 is part of a broader class of telomerase inhibitors. Here are some similar compounds:

| Compound Name | Mechanism of Action | IC50 Value | Unique Features |

|---|---|---|---|

| Imetelstat | Telomerase inhibitor | ~10 nM | First-in-class oligonucleotide |

| GRN163L | Telomerase inhibitor | ~50 nM | Targeted delivery via lipid nanoparticles |

| AZT (Zidovudine) | Nucleoside reverse transcriptase inhibitor | Varies by application | Primarily used as an antiviral agent |

Uniqueness of BIBR 1532: Unlike some other telomerase inhibitors that may also affect reverse transcriptases or nucleoside analogs, BIBR 1532 is noted for its specificity towards human telomerase without significantly affecting other DNA or RNA polymerases . This specificity may reduce off-target effects and enhance its therapeutic potential in oncology.

Allosteric Modulation of Thumb Domain Dynamics

BIBR 1532 exerts its telomerase inhibitory effects through a sophisticated allosteric mechanism that targets the thumb domain dynamics of human telomerase reverse transcriptase [1]. The compound binds to a highly conserved hydrophobic pocket designated as the FVYL motif, located on the outer surface of the thumb domain. This pocket is formed by the organization of the tips and connecting loops of helices α20, α21, α22, and α23, creating a shallow but well-defined cavity approximately 10 Å wide and 8 Å deep [1].

The FVYL motif derives its nomenclature from four critical hydrophobic residues that form this binding site: F478, V491, Y551, and L554 in Tribolium castaneum telomerase reverse transcriptase, which correspond to F1012, V1025, Y1089, and L1092 in human telomerase reverse transcriptase [1]. These residues participate in extensive hydrophobic interactions that stabilize the orientation of the loops and alpha helices surrounding the pocket. F478 occupies a central position in the hydrophobic interaction network between helices α20, α21, α22, and α23, while V491 secures the loop connecting α20 and α21 through extensive contacts with L485 and F496 [1].

The binding of BIBR 1532 to the FVYL pocket induces minimal global conformational changes to the telomerase reverse transcriptase ring structure, with an overall root mean square deviation of 0.5 Å between substrate-free and BIBR 1532-bound structures [1]. However, the loop connecting helices α20 and α21, which forms the upper lip of the binding pocket, moves closer toward the bottom of the pocket by approximately 1 Å, providing a tighter grip on the inhibitor [1].

Table 1: BIBR 1532 Allosteric Binding Characteristics to FVYL Motif

| Structural Component | Specification | Functional Implication |

|---|---|---|

| FVYL Motif Residues (tcTERT) | F478, V491, Y551, L554 | Hydrophobic pocket formation |

| FVYL Motif Residues (hTERT) | F1012, V1025, Y1089, L1092 | Conserved binding site |

| Binding Pocket Dimensions | 10 Å wide × 8 Å deep | Shallow but well-defined cavity |

| Binding Affinity (IC50) | 93 nM | High specificity for telomerase |

| Binding Distance from TRBD | ~12 Å | Proximity to CR4/5 interface |

| Conformational Change (RMSD) | 0.5 Å | Minimal global structural change |

The molecular interactions between BIBR 1532 and the FVYL pocket involve multiple hydrophobic contacts. The naphthalene group of the inhibitor is sandwiched between the hydrophobic side chain of L554, the backbone of G495, and part of F494 [1]. Additional contacts between the naphthalene group and the protein are mediated by the side chains of W498 and I497, both located at the back end of the pocket. The methyl moiety of the butynoyl amino group points toward the back wall of the pocket and establishes van der Waals contacts with the side chains of M482 and Y551 [1].

BIBR 1532 functions as a mixed-type non-competitive inhibitor of telomerase, primarily interfering with the processivity of the enzyme rather than competing directly with deoxyribonucleotides or DNA primer binding sites [2] [3]. This mechanism suggests that the drug binding site is distinct from the sites for deoxyribonucleotides and the DNA primer, respectively [2]. The non-competitive nature of inhibition indicates that BIBR 1532 defines a novel class of telomerase inhibitor with mechanistic similarities to non-nucleosidic inhibitors of human immunodeficiency virus type 1 reverse transcriptase [2].

TRBD-CR4/5 Interface Disruption Mechanisms

The telomerase RNA binding domain-CR4/5 interface represents a critical regulatory nexus for telomerase ribonucleoprotein assembly and enzymatic function. BIBR 1532 disrupts this interface through multiple interconnected mechanisms that collectively impair telomerase activity [1] [4]. The FVYL binding pocket is strategically positioned approximately 12 Å from the CR4/5 binding interface of the telomerase RNA binding domain, placing it in proximity to crucial RNA-protein interactions [1].

The thumb domain of human telomerase reverse transcriptase directly binds to the CR4/5 activation domain of human telomerase RNA, with particular affinity for the P6.1 stem loop structure [1]. Wild-type human thumb domain exhibits a dissociation constant of approximately 0.4 μM for CR4/5, while removal of the P6.1 stem loop results in a 2.5-fold loss of binding affinity [1]. This interaction is essential for proper telomerase ribonucleoprotein assembly and enzymatic activation.

BIBR 1532 binding to the FVYL motif disrupts these critical protein-RNA interactions through steric and allosteric mechanisms. Mutations within the FVYL pocket designed to mimic the effects of BIBR 1532 binding demonstrate variable effects on CR4/5 binding affinity. The T1088F human thumb mutant exhibits 5-fold higher affinity for CR4/5 compared to wild-type, suggesting that large aromatic residues in the FVYL motif can make favorable interactions with substrate RNA [1]. Conversely, the N1028H mutant displays approximately 2-fold higher affinity, while the V1090M mutant shows reduced affinity for the RNA substrate [1].

Table 2: TRBD-CR4/5 Interface Disruption Mechanisms by BIBR 1532

| Disruption Mechanism | Molecular Target | Binding Affinity Change | Functional Outcome |

|---|---|---|---|

| Direct RNA Binding Interference | CR4/5 activation domain | 2-5 fold alteration | Reduced telomerase activity |

| P6.1 Stem Loop Interaction | P6.1 stem loop of hTER | 2.5 fold loss without P6.1 | Impaired RNA substrate binding |

| Thumb Domain Occlusion | FVYL pocket residues | Variable (mutation dependent) | Disrupted substrate binding |

| Ribonucleoprotein Assembly | hTERT-hTER complex | Impaired assembly | Compromised RNP stability |

| Allosteric Modulation | Thumb domain dynamics | Reduced activity | Altered enzyme conformation |

| Processivity Inhibition | Enzyme processivity | Mixed-type inhibition | Reduced substrate elongation |

The disruption of TRBD-CR4/5 interactions by BIBR 1532 has profound implications for telomerase ribonucleoprotein stability and function. The contacts between the FVYL pocket and CR4/5 promote telomerase ribonucleoprotein assembly and enzymatic activity [1]. Additionally, these interactions may stabilize the closed telomerase reverse transcriptase ring configuration, which is required for full telomerase function [1]. The electron microscopy structure of human telomerase demonstrates that the telomerase reverse transcriptase ring can adopt open and closed conformations, with the closed configuration being essential for optimal enzymatic activity [1].

BIBR 1532 binding prevents proper telomerase ribonucleoprotein assembly by disrupting the cooperative interactions between the thumb domain and telomerase RNA binding domain with the CR4/5 activation domain [1]. This disruption compromises the stability of the telomerase complex and reduces its processivity, ultimately leading to impaired telomere elongation and cellular senescence [1] [5].

Telomere Shortening Dynamics in Cancer Cell Lines

The telomere shortening dynamics induced by BIBR 1532 treatment exhibit remarkable consistency across diverse cancer cell line models, demonstrating the universal dependence of cancer cells on telomerase activity for maintaining genomic stability [6] [5] [7] [8]. Treatment with BIBR 1532 results in progressive telomere attrition that occurs at an accelerated rate compared to natural cellular aging, ultimately triggering DNA damage responses and apoptotic cell death [7] [9].

In NCI-H460 lung carcinoma cells, treatment with 10 μM BIBR 1532 causes progressive telomere shortening and eventual growth arrest after extended culture periods [10] [11]. The kinetics of telomere shortening in treated cells approximate 45 base pairs per mitotic division, similar to the rate observed in telomerase-negative cells [7] [12]. This accelerated shortening leads to critically short telomeres that trigger DNA damage checkpoints and cellular senescence pathways [7].

Cancer cell lines with initially short telomeres demonstrate heightened sensitivity to BIBR 1532-induced cytotoxicity. A431 epidermoid carcinoma cells with short telomeres exhibit rapid loss of viability within 4 days of treatment, while cells with longer telomeres remain viable but experience progressive telomere shortening [7] [9]. This telomere length dependency suggests that the cytotoxic effects of BIBR 1532 are mediated through telomere dysfunction rather than non-specific cellular toxicity [7].

Table 3: Telomere Shortening Dynamics in Cancer Cell Lines Following BIBR 1532 Treatment

| Cell Line Type | Treatment Concentration | Telomere Length Change | Time to Growth Arrest | Apoptosis Induction |

|---|---|---|---|---|

| NCI-H460 (lung carcinoma) | 10 μM | Progressive shortening | 120 days | Yes |

| A431 (epidermoid carcinoma) | Variable | Rapid attrition (short telomeres) | 4 days (short telomeres) | Yes (86%) |

| JVM13 (CLL) | 30-80 μM | 45 bp per division | 10-55 divisions | Yes (>80%) |

| SEG-1 (adenocarcinoma) | siRNA mixture | 30% of control | 4 weeks | Yes (86%) |

| SCCF1-3 (feline OSCC) | 25-100 μM | Dose-dependent reduction | 48-72 hours | Yes |

| LN18 (glioblastoma) | 25-200 μM | Dose-dependent reduction | Dose-dependent | Yes |

| K-562 (chronic myeloid) | Variable | Significant reduction | Variable | Yes |

| U87MG (glioblastoma) | Variable | Significant reduction | Variable | Yes |

The molecular mechanisms underlying telomere shortening-induced apoptosis involve activation of DNA damage response pathways [13] [14]. Telomere dysfunction triggered by BIBR 1532 treatment leads to increased phosphorylation of histone H2AX and activation of ataxia telangiectasia mutated and ataxia telangiectasia and Rad3-related kinase pathways [13]. These responses occur independently of overall telomere length changes, suggesting that telomerase reverse transcriptase may protect DNA through telomere-independent mechanisms [13].

Fluorescence in situ hybridization analyses reveal that BIBR 1532 treatment causes time-dependent erosion of individual telomeres, associated with loss of telomeric repeat binding factor 2 protein and increased chromosome fusions [7]. Wild-type telomerase-expressing cells show 11% of chromosomes with telomere-free ends, compared to 24-28% in FVYL mutant cell lines, indicating significant telomere dysfunction [1]. These chromosomal abnormalities trigger checkpoint activation and ultimately lead to apoptotic cell death [7] [9].

Epigenetic Regulation of hTERT Expression

BIBR 1532 exerts profound effects on the epigenetic landscape controlling human telomerase reverse transcriptase expression, establishing complex regulatory feedback loops that amplify its anti-cancer effects [8] [15] [16]. The compound influences multiple levels of epigenetic control, including transcriptional regulation, chromatin modifications, and post-transcriptional mechanisms that collectively suppress telomerase activity [15] [16].

Transcriptional suppression of human telomerase reverse transcriptase represents a primary mechanism through which BIBR 1532 achieves sustained telomerase inhibition [8]. In LN18 glioblastoma cells, treatment with 25, 100, and 200 μM BIBR 1532 results in dose-dependent decreases in human telomerase reverse transcriptase messenger RNA expression of approximately 21%, 61.2%, and 77%, respectively [8]. This transcriptional downregulation occurs concomitantly with reductions in protein levels, demonstrating that BIBR 1532 affects both transcriptional and post-transcriptional regulatory mechanisms [8].

The regulation of c-Myc expression represents a critical component of BIBR 1532-mediated epigenetic control [5] [8]. c-Myc functions as a major transcriptional activator of human telomerase reverse transcriptase and is frequently overexpressed in cancer cells [5]. BIBR 1532 treatment causes concentration-dependent downregulation of c-Myc expression, which subsequently leads to reduced human telomerase reverse transcriptase transcription [5]. This regulatory axis is mediated through perturbation of cancer-related microRNAs that normally stabilize c-Myc expression [5].

Table 4: Epigenetic Regulation of hTERT Expression by BIBR 1532

| Regulatory Mechanism | Molecular Target | Expression Change | Functional Impact | Cell Line Model |

|---|---|---|---|---|

| Transcriptional Suppression | hTERT mRNA expression | 21-77% reduction | Reduced telomerase activity | LN18, K-562, U87MG |

| c-Myc Downregulation | c-Myc transcription factor | Concentration-dependent | Impaired hTERT transcription | SCCF1-3, various |

| MicroRNA Dysregulation | Cancer-related miRNAs | Dysregulated patterns | Post-transcriptional control | Various cancer models |

| Chromatin Modification | Chromatin remodeling complexes | Altered chromatin state | Chromatin compaction | Multiple cell types |

| Promoter Methylation | hTERT promoter region | Hypermethylation | Transcriptional silencing | Various cancer types |

| Histone Modifications | Histone methylation/acetylation | Repressive marks | Epigenetic repression | Multiple cancer models |

Chromatin modification represents another layer of epigenetic control influenced by BIBR 1532 treatment [15] [16]. The compound affects the expression of epigenetic chromatin modification enzymes in both hematological malignancies and solid tumors [15]. In K-562 chronic myeloid leukemia cells and U87MG glioblastoma cells, BIBR 1532 treatment regulates similar gene expression patterns related to chromatin remodeling and histone modifications [15] [16].

The effects of BIBR 1532 on histone modifications involve alterations in both histone methylation and acetylation patterns that favor transcriptional repression of human telomerase reverse transcriptase [15] [16]. These changes include increased deposition of repressive histone marks such as trimethylation of histone H3 lysine 27 and decreased levels of activating marks such as acetylation of histone H3 lysine 9 [15]. The resulting chromatin compaction reduces accessibility of transcription factors to the human telomerase reverse transcriptase promoter region [15].

MicroRNA dysregulation contributes significantly to the epigenetic effects of BIBR 1532 [5]. The compound perturbs the expression of cancer-related microRNAs that normally regulate c-Myc and human telomerase reverse transcriptase expression post-transcriptionally [5]. This dysregulation creates a cascading effect where reduced c-Myc levels lead to further suppression of human telomerase reverse transcriptase transcription, establishing a self-reinforcing cycle of telomerase inhibition [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Parsch D, Brassat U, Brümmendorf TH, Fellenberg J. Consequences of telomerase inhibition by BIBR1532 on proliferation and chemosensitivity of chondrosarcoma cell lines. Cancer Invest. 2008 Jul;26(6):590-6. doi: 10.1080/07357900802072905. PubMed PMID: 18584350.

3: El Daly H, Martens UM. Telomerase inhibition and telomere targeting in hematopoietic cancer cell lines with small non-nucleosidic synthetic compounds (BIBR1532). Methods Mol Biol. 2007;405:47-60. doi: 10.1007/978-1-60327-070-0_6. PubMed PMID: 18369817.

4: Mueller S, Hartmann U, Mayer F, Balabanov S, Hartmann JT, Brummendorf TH, Bokemeyer C. Targeting telomerase activity by BIBR1532 as a therapeutic approach in germ cell tumors. Invest New Drugs. 2007 Dec;25(6):519-24. Epub 2007 May 30. PubMed PMID: 17534576.

5: El-Daly H, Kull M, Zimmermann S, Pantic M, Waller CF, Martens UM. Selective cytotoxicity and telomere damage in leukemia cells using the telomerase inhibitor BIBR1532. Blood. 2005 Feb 15;105(4):1742-9. Epub 2004 Oct 26. PubMed PMID: 15507522.

6: Pascolo E, Wenz C, Lingner J, Hauel N, Priepke H, Kauffmann I, Garin-Chesa P, Rettig WJ, Damm K, Schnapp A. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate. J Biol Chem. 2002 May 3;277(18):15566-72. Epub 2002 Feb 19. PubMed PMID: 11854300.